molecular formula C16H25N3O2 B2483543 tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate CAS No. 206274-21-7

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate

Cat. No. B2483543
CAS RN: 206274-21-7
M. Wt: 291.395
InChI Key: IQMCTYWPKOUSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, similar compounds with tert-butyl piperidine-1-carboxylate scaffolds have been synthesized and studied, indicating the relevance of this moiety in medicinal chemistry and organic synthesis. These compounds are often intermediates in the synthesis of biologically active molecules or used in the study of molecular structures and crystallography .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions, starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with an overall high yield . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved using a low-cost amination process . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, showing that the proline ring adopts an envelope conformation . Similarly, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, with typical bond lengths and angles for this type of compound .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate core is a versatile scaffold that can undergo various chemical reactions. For instance, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved characterizing the product using NMR, MS, FT-IR, and XRD, followed by computational analyses such as DFT, MEP, and FMOs . These studies highlight the reactivity and potential modifications that can be made to the tert-butyl piperidine-1-carboxylate framework to yield new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. X-ray diffraction studies provide insights into the crystalline nature and stability of these compounds. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD, revealing its monoclinic crystal system and space group . These properties are crucial for understanding the compound's behavior in different environments and its potential applications in drug design and development.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds, such as crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and confirmed by MS and 1 HNMR spectrum (Kong et al., 2016).

  • Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib. This compound was synthesized from piperidin-4-ylmethanol through a series of steps, including acylation, sulfonation, and substitution, with the structure determined by MS and 1HNMR (Wang et al., 2015).

  • Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. This compound was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, and was optimized for high yield (Zhang et al., 2018).

Chemical Synthesis and Structural Analysis

  • Spiropiperidine Lactam Synthesis : The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors is reported. These inhibitors feature a tert-butyl pyrazolospirolactam core, synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate in a 10-step synthesis, showcasing the versatility of such chemical structures (Huard et al., 2012).

  • Catalysis in Acylation Chemistry : Polymethacrylates containing 4-amino-pyridyl derivative covalently attached as effective catalysts in acylation chemistry were synthesized. This study demonstrates the application of tert-butyl piperidine derivatives in catalytic processes, particularly in the synthesis of tert-butyl acetate (Mennenga et al., 2015).

  • Structural Analysis of Piperidine Derivatives : Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was studied for its molecular structure, showing the plane of the pyrazole ring forming a dihedral angle with the piperidine ring. This structural analysis is crucial in understanding the chemical behavior and potential applications of these compounds (Richter et al., 2009).

Specialized Applications in Chemical Synthesis

  • Palladium-Catalyzed Coupling Reactions : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids, highlighting its role in specialized chemical synthesis processes (Wustrow & Wise, 1991).

Safety and Hazards

“tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate” is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-6-14(7-10-19)18-12-13-5-4-8-17-11-13/h4-5,8,11,14,18H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMCTYWPKOUSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942823
Record name tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate

CAS RN

206274-21-7
Record name tert-Butyl 4-{[(pyridin-3-yl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-[(pyridin-3-ylmethyl)amino]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.